molecular formula C19H15N3O2S B5854088 2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide

2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No. B5854088
M. Wt: 349.4 g/mol
InChI Key: XPGBBQKMZIZIDG-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. In recent years, TAK-659 has gained significant attention in the scientific community due to its promising therapeutic potential.

Mechanism of Action

2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide exerts its anti-tumor effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of cancer. By inhibiting BTK, 2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide prevents the activation of downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects
2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, 2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been shown to modulate immune responses, reduce inflammation, and improve bone health in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of cancer cells. However, one limitation of 2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide is its potential for off-target effects, which may lead to unwanted side effects in vivo.

Future Directions

There are several future directions for research on 2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide. One area of interest is the development of combination therapies that incorporate 2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, further studies are needed to better understand the long-term effects of 2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide on immune function and bone health. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide in human patients with various types of cancer.
In conclusion, 2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a promising small molecule inhibitor that has the potential to be used in the treatment of various types of cancer. Its specificity for BTK and potent anti-tumor activity make it an attractive candidate for further research and clinical development.

Synthesis Methods

The synthesis of 2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves a series of chemical reactions, including the condensation of 2-thiophenecarboxaldehyde with 2-aminopyridine, followed by the reaction with 4-methoxybenzoyl chloride. The final product is purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. Several preclinical studies have demonstrated that 2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide exhibits potent anti-tumor activity, both in vitro and in vivo. Additionally, 2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-methoxy-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-24-14-8-3-2-7-13(14)19(23)21-18-17(15-9-6-12-25-15)20-16-10-4-5-11-22(16)18/h2-12H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGBBQKMZIZIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

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